BenchChemオンラインストアへようこそ!

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Lipophilicity CNS drug design Physicochemical profiling

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea (CAS 1207019-12-2) is a synthetic trisubstituted urea derivative with molecular formula C₁₉H₃₁N₃O₂ and a molecular weight of approximately 333.48 g/mol. The compound belongs to the piperidine urea class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of diverse targets including Defective in Cullin Neddylation 1 (DCN1) , soluble epoxide hydrolase (sEH) , and CCR5.

Molecular Formula C19H31N3O2
Molecular Weight 333.476
CAS No. 1207019-12-2
Cat. No. B2729466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
CAS1207019-12-2
Molecular FormulaC19H31N3O2
Molecular Weight333.476
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C19H31N3O2/c1-24-15-14-22-12-9-18(10-13-22)16-21-19(23)20-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,18H,5,8-16H2,1H3,(H2,20,21,23)
InChIKeyZHNJUQMRKYMOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea (CAS 1207019-12-2): Chemical Identity and Compound Class Profile for Scientific Procurement


1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea (CAS 1207019-12-2) is a synthetic trisubstituted urea derivative with molecular formula C₁₉H₃₁N₃O₂ and a molecular weight of approximately 333.48 g/mol . The compound belongs to the piperidine urea class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of diverse targets including Defective in Cullin Neddylation 1 (DCN1) [1], soluble epoxide hydrolase (sEH) [2], and CCR5 [3]. Structurally, it features a 1-(2-methoxyethyl)piperidine moiety linked via a methylene bridge to a urea group, which is in turn substituted with a 3-phenylpropyl chain—an arrangement that confers distinct physicochemical properties relative to its closest commercially available analogs.

Why Generic Substitution Fails: Differentiating 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea from Seemingly Similar Piperidine Ureas


Piperidine urea derivatives are not functionally interchangeable despite sharing a common core scaffold. Within the DCN1 inhibitor series, subtle modifications to the N-substituent on the piperidine ring and the urea terminus produce dramatic differences in biochemical potency (spanning >100-fold in IC₅₀) and metabolic stability (hepatic microsomal CLint ranging from <20 to >170 mL/min/kg) [1]. The 3-phenylpropyl chain in the target compound extends the hydrophobic footprint of the molecule relative to simple phenyl or benzyl analogs, which is expected to alter both target binding and ADME properties. Furthermore, the 2-methoxyethyl group on the piperidine nitrogen introduces an H-bond acceptor that is absent in N-alkyl or N-arylpiperidine comparators, potentially modifying solubility and off-target receptor interactions . These structural distinctions mean that procurement decisions cannot rely on assumptions of functional equivalence among piperidine ureas.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea (CAS 1207019-12-2)


Estimated Lipophilicity Advantage Over the Nicotinoyl-Piperidine Analog: Implications for CNS Penetration

The target compound (CAS 1207019-12-2) is estimated to have a logP approximately 1.0–1.5 units higher than its nicotinoyl-piperidine analog (CAS 1396888-60-0). The comparator, 1-(3-phenylpropyl)-3-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}urea, has a reported XLogP3 of 2.5 and a topological polar surface area (TPSA) of 74.3 Ų [1]. Based on fragment-based estimation, the target compound—where the polar pyridine-3-carbonyl group is replaced by a less polar 2-methoxyethyl group—has an estimated logP in the range of 3.5–4.0 and an estimated TPSA of approximately 44–47 Ų [2]. This difference places the target compound closer to the optimal lipophilicity range (logP 3–5) and below the TPSA threshold (<60–70 Ų) widely associated with favorable passive CNS permeability [3].

Lipophilicity CNS drug design Physicochemical profiling

Extended Hydrophobic Reach: 3-Phenylpropyl vs. Simple Phenyl Urea Substitution

Within the piperidine urea class, elongation of the N′-substituent from phenyl to phenylpropyl has been shown to significantly impact biological activity. In the series of 1-aryl-3-piperidin-4-yl-urea CXCR3 antagonists, the phenylpropyl-substituted analog 9t achieved an IC₅₀ of 16 nM in a GTPγS-35 functional assay, whereas shorter or unsubstituted phenyl analogs displayed substantially reduced potency [1]. The target compound (CAS 1207019-12-2) incorporates this same 3-phenylpropyl chain, distinguishing it from the commercially available 1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea (CAS 1207008-42-1), which bears only a phenyl group at the urea terminus [2]. The additional two methylene units and the terminal phenyl ring in the target compound provide an extended hydrophobic interaction surface, which class-level SAR suggests may enhance binding affinity to hydrophobic pockets in target proteins [1].

Structure-activity relationship Hydrophobic interaction Linker optimization

Class-Level DCN1 Inhibitory Potential: Piperidine Urea Pharmacophore Validation

The piperidine urea scaffold has been validated as a bona fide pharmacophore for inhibition of the DCN1-UBE2M protein-protein interaction, a target implicated in squamous cell carcinoma driven by 3q26.3 amplification [1]. The optimized clinical lead compound 67 (NAcM-OPT) from this series demonstrated DCN1-UBE2M inhibition with a biochemical IC₅₀ in the low nanomolar range, oral bioavailability in mice, and on-target reduction of cullin neddylation in cellular assays [1]. The target compound (CAS 1207019-12-2) contains all critical structural features of this pharmacophore—a piperidine ring linked via methylene to a urea group—while incorporating unique substitution (2-methoxyethyl on piperidine N; 3-phenylpropyl on urea N′) that differentiates it from all published DCN1 inhibitors. Importantly, compound 7 in the DCN1 series, which shares the piperidinyl urea core, showed potent biochemical activity but rapid hepatic microsomal clearance (CLint = 170 mL/min/kg), highlighting that even within the same scaffold, substituent choice critically determines drug-like properties [1].

DCN1 inhibition Cullin neddylation Oncology target

Commercially Reported Purity Benchmark: ≥95% as a Procurement Quality Baseline

The target compound is commercially available with a reported purity of ≥95% . This places it within the standard purity tier for research-grade screening compounds. In comparison, the structurally related 1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea (CAS 1207008-42-1) and 1-(4-chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea (CAS 1207019-36-0) are listed in the same regulatory database but without explicit purity specifications in primary vendor catalogs [1]. For procurement purposes where reproducible biological data depend on known compound integrity, the explicitly documented 95%+ purity provides a verifiable quality specification.

Compound purity Procurement specification Quality control

Best-Fit Research Application Scenarios for 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea Based on Quantitative Differentiation Evidence


CNS-Penetrant Chemical Probe Development for Neurodegenerative or Neuropsychiatric Target Screening

The estimated logP (~3.5–4.0) and TPSA (~44–47 Ų) of the target compound fall within ranges empirically associated with favorable passive CNS permeability [1]. Compared to the more polar nicotinoyl-piperidine analog (XLogP3 = 2.5, TPSA = 74.3 Ų), the target compound is predicted to exhibit superior blood-brain barrier penetration, making it a more appropriate starting point for CNS-targeted phenotypic or target-based screening campaigns. Its piperidine urea scaffold has precedented activity in neurological targets including sEH, which is highly expressed in brain tissue [2]. Researchers designing CNS-focused compound libraries should prioritize this compound over its more polar analogs.

DCN1-UBE2M Protein-Protein Interaction Inhibitor Screening with Novel IP Potential

The compound contains the validated piperidinyl urea pharmacophore essential for DCN1-UBE2M inhibition, as established by the St. Jude/Memorial Sloan Kettering series that produced the orally bioavailable lead NAcM-OPT [3]. However, its unique combination of 2-methoxyethyl (piperidine N) and 3-phenylpropyl (urea N′) substituents is absent from all published DCN1 inhibitors, offering a distinct chemical matter opportunity for groups seeking novel intellectual property in the cullin neddylation space. The compound can serve as a starting point for SAR exploration or as a chemical probe to interrogate whether this particular substitution pattern confers improved metabolic stability over the rapidly cleared compound 7 (CLint = 170 mL/min/kg) [3].

Hydrophobic Pocket-Targeted Fragment or Lead Optimization in GPCR and Kinase Programs

The extended 3-phenylpropyl chain distinguishes this compound from simple phenyl-substituted piperidine ureas and expands the hydrophobic interaction surface. In the CXCR3 antagonist series, phenylpropyl substitution was associated with nanomolar functional activity (IC₅₀ = 16 nM for analog 9t) [4]. For medicinal chemistry programs targeting receptors or enzymes with deep hydrophobic binding pockets—such as certain GPCRs, kinases, or epigenetic readers—the target compound provides a useful scaffold with a pre-installed extended hydrophobic moiety, reducing the synthetic burden of linker optimization during hit-to-lead campaigns.

Combinatorial Library Synthesis and Diversity-Oriented Screening Collections

With a documented purity of ≥95% and a molecular weight of 333.48 g/mol (within lead-like space), the compound is suitable for direct inclusion in diversity-oriented screening decks. Its substitution pattern—combining a basic piperidine nitrogen, an H-bond-accepting methoxyethyl ether, a urea linker, and a flexible hydrophobic tail—provides a balanced pharmacophoric profile that can interrogate multiple target classes simultaneously. Procurement of this compound with verified purity reduces the downstream risk of false positives from impurities, a common concern in high-throughput screening campaigns .

Quote Request

Request a Quote for 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.